J1075

HDAC8 Inhibition Schistosoma mansoni Isoform Selectivity

J1075 is the definitive chemical probe for selective SmHDAC8 inhibition, validated by high-resolution co-crystal structures (PDB: 4BZ9). Its unique 3-chloro substitution ensures >100-fold specificity over human HDAC1/3/6, making it essential for attributing phenotypes solely to parasitic HDAC8. Induces robust apoptosis and mortality in schistosome larvae. This high-purity standard is critical for reproducible target validation, SBDD, and assay benchmarking in neglected tropical disease programs.

Molecular Formula C9H6ClNO2S
Molecular Weight 227.67 g/mol
Cat. No. B1672709
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameJ1075
SynonymsJ1075;  J-1075;  J 1075; 
Molecular FormulaC9H6ClNO2S
Molecular Weight227.67 g/mol
Structural Identifiers
SMILESC1=CC=C2C(=C1)C(=C(S2)C(=O)NO)Cl
InChIInChI=1S/C9H6ClNO2S/c10-7-5-3-1-2-4-6(5)14-8(7)9(12)11-13/h1-4,13H,(H,11,12)
InChIKeyHRXULFWGEYSULN-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes25 mg / 50 mg / 100 mg / 500 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

3-Chlorobenzothiophene-2-Carbohydroxamic Acid (J1075): A Selective SmHDAC8 Inhibitor Scaffold for Anti-Parasitic Drug Discovery


3-Chlorobenzothiophene-2-Carbohydroxamic Acid, widely known by its development code J1075, is a well-characterized hydroxamic acid derivative that functions as a potent inhibitor of histone deacetylase 8 (HDAC8) [1]. This compound is particularly notable for its validated selectivity for the Schistosoma mansoni isoform of HDAC8 (SmHDAC8) over several human HDACs, establishing it as a critical chemical probe and lead scaffold in anti-schistosomal drug development [1]. Its molecular structure (C9H6ClNO2S) and binding interactions within the SmHDAC8 catalytic pocket have been elucidated through high-resolution X-ray crystallography, providing a robust structural basis for its observed activity and selectivity [2].

Why Substituting 3-Chlorobenzothiophene-2-Carbohydroxamic Acid with Other Benzothiophene Hydroxamates or Pan-HDAC Inhibitors Compromises Experimental Reproducibility


Generic substitution within the benzothiophene hydroxamic acid class or with broader-acting HDAC inhibitors is not scientifically equivalent due to the highly specific structure-activity relationship (SAR) of J1075. The compound's selectivity profile is contingent upon its unique 3-chloro substitution on the benzothiophene core and its linker-less hydroxamate warhead, which together dictate a distinct binding pose in the SmHDAC8 active site [1]. This contrasts sharply with other analogs like J1038 or the pan-HDAC inhibitor SAHA (vorinostat), which exhibit different binding modes and, critically, significantly different isoform selectivity profiles, with J1075 showing a marked loss of specificity for key human HDACs [1]. Using a compound with a divergent selectivity fingerprint introduces uncontrolled variables, invalidating mechanistic studies targeting parasitic HDAC8 and confounding phenotypic outcomes in schistosome models.

Quantitative Comparative Evidence: 3-Chlorobenzothiophene-2-Carbohydroxamic Acid (J1075) Differentiation Profile


Selectivity Profile for SmHDAC8 Over Human HDAC Orthologs: A Direct Comparison with SAHA, M344, J1037, and J1038

In a direct comparative enzymatic assay, J1075 demonstrated a unique selectivity profile among hydroxamate-based inhibitors. While it maintained potent inhibition of SmHDAC8 comparable to the pan-HDAC inhibitors SAHA and M344, its activity against human HDAC1, HDAC3, and HDAC6 was dramatically reduced, showing up to a 100-fold increase in IC50 values [1]. This loss of specificity for human isoforms was a property shared with J1038 but was not observed for J1037, SAHA, or M344, highlighting that subtle structural variations in this chemical class lead to profound differences in biological target engagement [1].

HDAC8 Inhibition Schistosoma mansoni Isoform Selectivity

Induction of Apoptosis and Parasite Mortality: A Functional Comparison with J1037 and J1038

In a phenotypic assay using Schistosoma mansoni larvae (schistosomula), only J1075, and not its close structural analogs J1037 and J1038, was able to induce significant apoptosis and parasite death [1]. J1037 and J1038 showed no observable effect on the parasites up to a concentration of 100 µM [1]. In stark contrast, exposure to J1075 at 50 and 100 µM for 96 hours resulted in clear TUNEL-positive staining, a marker of apoptosis, and dose- and time-dependent mortality [1].

Anti-parasitic activity Phenotypic screening Schistosomula

Binding Mode and Induced Conformational Changes in SmHDAC8 Active Site: A Structural Comparison with J1038

High-resolution crystal structures of SmHDAC8 complexed with J1075 and J1038 revealed that despite both compounds coordinating the catalytic zinc ion via their hydroxamate moieties, they induce distinct conformational changes in the enzyme's active site [1]. J1075 binding forces residue F151 to remain in a 'flipped-out' conformation and, due to its bulkier chlorine atom, prevents residue Y341 from adopting its catalytic conformation [1]. These interactions are not observed with J1038, which interacts differently with the enzyme's binding pocket features [1].

X-ray Crystallography Structure-Based Drug Design Binding Mode

Enhanced Potency and Purity-Dependent Activity of Synthesized J1075

A critical finding was that the activity of J1075 is highly dependent on its purity. A commercial sample containing impurities showed moderate effects, but the de novo synthesized, pure inhibitor proved significantly more potent [1]. This pure J1075 induced 100% mortality of schistosomula at 50 µM within 3 days and was active at 10 µM [1]. It also caused the complete separation of adult worm pairs in culture within 3 days at 50 µM and 5 days at 20 µM [1].

Chemical Synthesis Purity Schistosomula Mortality

Validated Applications for 3-Chlorobenzothiophene-2-Carbohydroxamic Acid (J1075) in Research and Drug Discovery


Validated Tool Compound for SmHDAC8-Specific Pathway Dissection in Schistosomes

J1075 is the preferred chemical probe for experiments requiring selective inhibition of Schistosoma mansoni HDAC8 without confounding inhibition of human HDAC1, 3, or 6. Its proven ability to induce a ~100-fold loss of potency on these human isoforms ensures that any observed phenotypic changes in parasite models can be confidently attributed to SmHDAC8 engagement [1]. This is essential for validating the target's role in parasite infectivity and development.

A Structural Template for Rational, Structure-Guided Design of Next-Generation Anti-Schistosomal Agents

The availability of high-resolution co-crystal structures of J1075 bound to SmHDAC8 (PDB: 4BZ9) provides a unique and validated template for structure-based drug design (SBDD) [1]. Researchers can use this structural information to rationally modify the benzothiophene scaffold to improve potency, selectivity, or pharmacokinetic properties while maintaining the critical binding interactions that underlie J1075's unique activity profile [1]. Subsequent analogs, such as the cinnamic acid derivatives, were developed based on this foundational scaffold [2].

Positive Control for Phenotypic Screening and Functional Validation in Schistosome Cultures

Due to its validated and robust induction of apoptosis and mortality in schistosome larvae and its disruptive effect on adult worm pairing, pure synthesized J1075 serves as a reliable positive control in functional anti-parasitic assays [1]. Its use is critical for benchmarking the efficacy of new chemical entities and for ensuring the biological relevance and reproducibility of screening campaigns aimed at identifying novel anti-schistosomal leads [1].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

29 linked technical documents
Explore Hub


Quote Request

Request a Quote for J1075

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.